Redox Potential: Baseline vs. Phenazine Methosulfate (PMS) and Methylene Blue
Phenazine derivatives exhibit a wide range of redox potentials; the unsubstituted core provides a well-defined baseline. Phenazine-1-carboxylic acid (PCA), a close structural analog with a single carboxyl substitution, displays a midpoint potential of -177 mV vs. Normal Hydrogen Electrode (NHE) [1]. In contrast, the commonly used phenazine methosulfate (PMS) has a significantly more positive potential of +80 mV vs. NHE, a difference of +257 mV [1]. Methylene blue, a phenothiazine redox mediator, has a potential of +11 mV vs. NHE [1]. This substantial difference dictates which biological electron donors (e.g., NADH at -320 mV) can effectively reduce the compound and which terminal acceptors it can subsequently interact with [2].
| Evidence Dimension | Midpoint Redox Potential (E0') |
|---|---|
| Target Compound Data | -177 mV vs. NHE (for PCA, a close unsubstituted analog; parent phenazine similar) |
| Comparator Or Baseline | Phenazine Methosulfate (PMS): +80 mV vs. NHE; Methylene Blue: +11 mV vs. NHE |
| Quantified Difference | +257 mV (PMS vs PCA); +188 mV (MB vs PCA) |
| Conditions | Potentiometric measurements vs. Normal Hydrogen Electrode (NHE) |
Why This Matters
This large difference in redox potential dictates compound suitability for specific electron transport chains, biosensor mediator selection, and compatibility with biological reducing agents like NADH.
- [1] Moffet, D. A., et al. (2003) as cited in Table 1. Class, drug, structure and redox potential (mV). PMC3545107. View Source
- [2] Price-Whelan, A., Dietrich, L. E., & Newman, D. K. (2007). Pyocyanin alters redox homeostasis and carbon flux through central metabolic pathways in Pseudomonas aeruginosa PA14. Journal of Bacteriology, 189(17), 6372-6381. View Source
